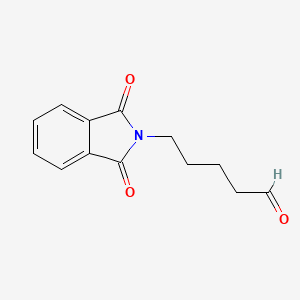
5-(1,3-Dioxoisoindolin-2-YL)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxoisoindolin-2-YL)pentanal is a chemical compound with the molecular formula C13H13NO3 . It has a molecular weight of 231.25 . The compound appears as a colorless to yellow sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for 5-(1,3-Dioxoisoindolin-2-YL)pentanal is 1S/C13H13NO3/c15-9-5-1-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7,9H,1,4-5,8H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The boiling point of 5-(1,3-Dioxoisoindolin-2-YL)pentanal is predicted to be 383.8±25.0 °C . The compound has a predicted density of 1.236±0.06 g/cm3 . Its pKa value is predicted to be -2.13±0.20 .Applications De Recherche Scientifique
1. Antiepileptic Activity
- Synthesis and Antiepileptic Activity : N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, related to 5-(1,3-Dioxoisoindolin-2-YL)pentanal, were synthesized and tested for their antiepileptic activities. Compounds 5c, 5e, and 5f showed significant antiepileptic effects in male mice (Asadollahi et al., 2019).
2. Pharmaceutical Synthesis
- Atorvastatin Intermediate : Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, structurally related to 5-(1,3-Dioxoisoindolin-2-YL)pentanal, has been identified as a potential intermediate in the synthesis of the cholesterol-lowering drug atorvastatin (Zhou et al., 2011).
3. Synthesis of Polyamides
- New Polyamides with Pendent Groups : A series of optically active polyamides with 1,3-dioxoisoindolin-2-yl pendent groups were synthesized, demonstrating potential in materials science (Isfahani et al., 2010).
4. Antibacterial and Antifungal Activities
- Synthesis and Biological Activity : Compounds involving 5-(1,3-dioxoisoindolin-2-yl) units were synthesized and showed promising antibacterial and antifungal activities, indicating potential in developing antimicrobial agents (Patel & Dhameliya, 2010).
5. Anticonvulsant Properties
- Anticonvulsant Agents Design : A series of 2-(1,3-dioxoisoindolin-2-yl) derivatives were synthesized and evaluated for their anticonvulsant and CNS depressant activities, contributing to the development of new anticonvulsant drugs (Nikalje et al., 2011).
6. Molecular Docking Studies
- Molecular Docking for Sickle Cell Disease Treatment : A study focused on the electronic properties and molecular docking of 3-(1,3-dioxoisoindolin-2-yl) benzyl nitrate, a compound structurally related to 5-(1,3-Dioxoisoindolin-2-YL)pentanal, for the treatment of sickle cell disease (Nabati & Bodaghi-Namileh, 2020).
7. Biofuel Additives Synthesis
- Glycerol Conversion into Biofuel Additives : A study explored the acetalization of glycerol with pentanal, a reaction related to the synthesis of compounds like 5-(1,3-Dioxoisoindolin-2-YL)pentanal, for the production of biofuel additives (Castanheiro et al., 2020).
8. Lipid-Lowering Effect in Cells
- Lipid-Lowering in Adipocytes : Phthalimide derivatives, including 5-(1,3-dioxoisoindolin-2-yl) pentanamide, were shown to reduce triglyceride levels in 3T3-L1 cells, suggesting potential applications in treating hyperlipidemia (Chen et al., 2021).
Propriétés
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)pentanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-9-5-1-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7,9H,1,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJZCJDWHBNSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxoisoindolin-2-YL)pentanal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2815787.png)

![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2815790.png)
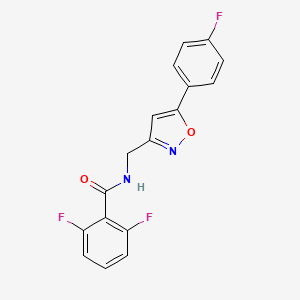

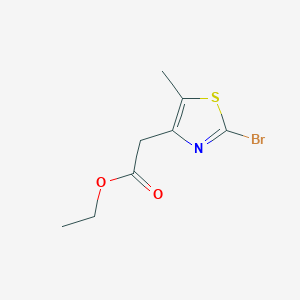

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2815797.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2815799.png)
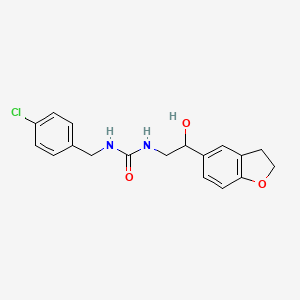
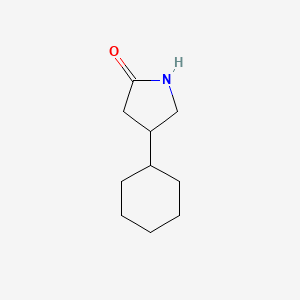
![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2815806.png)
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylsulfonylpiperazin-1-yl)methanone](/img/structure/B2815807.png)
![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815808.png)